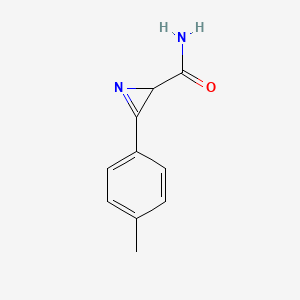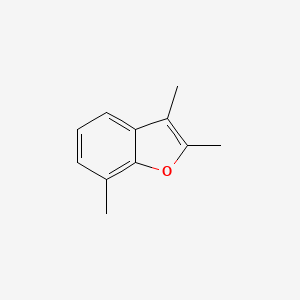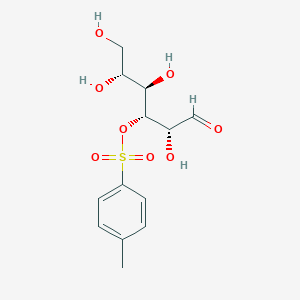
2H-Azirine-2-carboxamide, 3-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Azirine-2-carboxamide, 3-p-tolyl-: is a heterocyclic compound featuring a three-membered ring with one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and significant reactivity. The presence of the p-tolyl group (a benzene ring substituted with a methyl group) enhances its chemical properties, making it a valuable compound in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azirine-2-carboxamide, 3-p-tolyl- typically involves the isomerization of 5-chloroisoxazoles to azirine-2-carbonyl chlorides, followed by hydrolysis . This method is catalyzed by iron(II) chloride (FeCl2) and provides high yields of the desired product. The reaction conditions are mild, making it an efficient and practical approach for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for 2H-Azirine-2-carboxamide, 3-p-tolyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Azirine-2-carboxamide, 3-p-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the azirine ring to aziridine derivatives.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiophenol in sodium phosphate buffer solution are effective.
Major Products:
Oxidation: Oxazoles.
Reduction: Aziridine derivatives.
Substitution: Products of nucleophilic addition, such as thiol adducts.
Wissenschaftliche Forschungsanwendungen
2H-Azirine-2-carboxamide, 3-p-tolyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques to label biomolecules.
Industry: It is utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2H-Azirine-2-carboxamide, 3-p-tolyl- involves its high reactivity due to the strained three-membered ring. The azirine ring acts as a Michael acceptor, capable of covalently binding to nucleophilic sites such as cysteine or lysine residues in proteins . This interaction can disrupt normal protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2H-Azirine-2-carboxylic acid: Another member of the azirine family, known for its antimicrobial properties.
3-Phenyl-2H-azirine-2-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness: 2H-Azirine-2-carboxamide, 3-p-tolyl- is unique due to the presence of the p-tolyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for developing new synthetic methods and exploring biological applications .
Eigenschaften
CAS-Nummer |
28883-95-6 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2H-azirine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-2-4-7(5-3-6)8-9(12-8)10(11)13/h2-5,9H,1H3,(H2,11,13) |
InChI-Schlüssel |
NCTSBSGNXVYAPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)


![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)


![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)



